
1-(2,3-dihydro-1H-inden-2-yl)-4-(2-naphthylsulfonyl)piperazine oxalate
Übersicht
Beschreibung
1-(2,3-dihydro-1H-inden-2-yl)-4-(2-naphthylsulfonyl)piperazine oxalate, also known as DN-1417, is a novel small molecule drug that has been developed for the treatment of various types of cancer. It is a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes such as cell growth, proliferation, and survival.
Wirkmechanismus
1-(2,3-dihydro-1H-inden-2-yl)-4-(2-naphthylsulfonyl)piperazine oxalate is a selective inhibitor of CK2, which is a serine/threonine protein kinase that is overexpressed in many types of cancer. CK2 is involved in many cellular processes that are critical for cancer cell survival, such as DNA repair, cell cycle regulation, and anti-apoptotic signaling. By inhibiting CK2, this compound can induce apoptosis in cancer cells and suppress tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. It also inhibits the phosphorylation of AKT and ERK, which are downstream targets of CK2 and are involved in cell survival and proliferation. In animal studies, this compound has been shown to have low toxicity and good pharmacokinetic properties, with a half-life of around 4 hours.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-naphthylsulfonyl)piperazine oxalate is its selectivity for CK2, which makes it a promising candidate for cancer therapy with low toxicity. However, its low solubility in water and poor bioavailability may limit its use in clinical settings. In addition, more studies are needed to determine its efficacy in different types of cancer and to optimize its dosing and administration.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-naphthylsulfonyl)piperazine oxalate. One area of interest is the combination of this compound with other chemotherapy drugs to enhance their efficacy and reduce their toxicity. Another direction is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in different types of cancer and to determine its optimal dosing and administration.
Wissenschaftliche Forschungsanwendungen
1-(2,3-dihydro-1H-inden-2-yl)-4-(2-naphthylsulfonyl)piperazine oxalate has been extensively studied in various cancer cell lines and animal models, and has shown promising results in inhibiting tumor growth and inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to enhance the efficacy of other chemotherapy drugs, such as cisplatin and doxorubicin, in both in vitro and in vivo studies.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S.C2H2O4/c26-28(27,23-10-9-18-5-1-2-8-21(18)17-23)25-13-11-24(12-14-25)22-15-19-6-3-4-7-20(19)16-22;3-1(4)2(5)6/h1-10,17,22H,11-16H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGUPGVZOXRJHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC3=CC=CC=C3C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



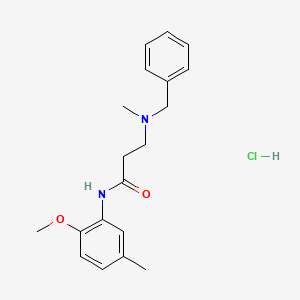
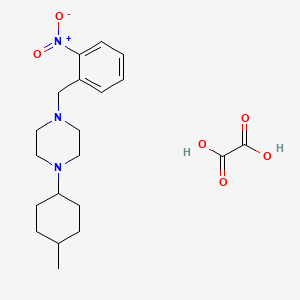
![N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis{2-[(2-hydroxy-1,1-dimethylethyl)amino]acetamide}](/img/structure/B3944130.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3944133.png)
![N-(4-{[4-(2,4-dimethoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3944138.png)
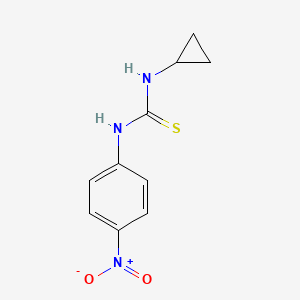

![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(diphenylmethyl)propanamide](/img/structure/B3944152.png)

![4-ethyl-8-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B3944165.png)
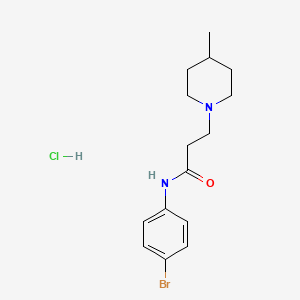
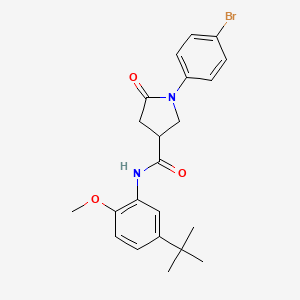
![8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3944180.png)
![2-(benzoylamino)-N-[1-benzyl-2-oxo-2-(1-piperidinyl)ethyl]benzamide](/img/structure/B3944188.png)